Ethyl 4-(3-aminopropoxy)benzoate
Description
Ethyl 4-(3-aminopropoxy)benzoate is an aromatic ester featuring a benzoate core substituted with a 3-aminopropoxy group at the para position. For example, ethoxylated ethyl-4-aminobenzoate (C59H111NO27), a derivative with ethylene oxide chains, highlights the impact of substituent length on molecular weight and solubility .
Properties
IUPAC Name |
ethyl 4-(3-aminopropoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13/h4-7H,2-3,8-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYVDNINVMSXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-aminopropoxy)benzoate typically involves a multi-step process. One common method includes the following steps:
Alkylation: The starting material, 4-hydroxybenzoic acid, is first alkylated with 3-bromopropylamine to form 4-(3-aminopropoxy)benzoic acid.
Esterification: The resulting 4-(3-aminopropoxy)benzoic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and controlled reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(3-aminopropoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 4-(3-aminopropoxy)benzoic acid.
Reduction: 4-(3-aminopropoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-(3-aminopropoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a local anesthetic and its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of Ethyl 4-(3-aminopropoxy)benzoate involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness .
Comparison with Similar Compounds
Ethyl 4-(3-aminopropoxy)benzoate vs. Methyl 4-(3-chloropropoxy)benzoate
- Substituent Differences: The amino group in the target compound contrasts with the chloro group in methyl 4-(3-chloropropoxy)benzoate. Chlorine’s electronegativity may reduce nucleophilicity compared to the amine, which can participate in hydrogen bonding or catalytic reactions.
- Ester Group Impact: The ethyl ester (vs.
- Crystallography : Methyl 4-(3-chloropropoxy)benzoate’s crystal structure has been resolved via X-ray analysis, suggesting similar derivatives may form stable crystalline phases suitable for material applications .
This compound vs. Ethyl 4-(dimethylamino)benzoate
- Amine Functionality: Ethyl 4-(dimethylamino)benzoate, featuring a dimethylamino group, demonstrates higher reactivity in resin polymerization, achieving a 20–30% greater degree of conversion compared to methacrylate-based analogs. This suggests that tertiary amines (dimethylamino) may accelerate radical reactions more effectively than primary amines (3-aminopropoxy) .
- Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate exhibit superior tensile strength and hardness, attributed to the dimethylamino group’s electron-donating effects .
This compound vs. SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate)
- Core Structure : SABA1 contains a sulfonamidobenzamide (SABA) core, whereas the target compound lacks this motif.
- Antimicrobial Potency: SABA1 shows potent activity against E. coli (MIC: 0.45–0.9 mM), likely due to the sulfonamide group’s ability to disrupt folate synthesis. The absence of a sulfonamide in this compound may limit its antimicrobial efficacy .
Solubility and Material Compatibility
This compound vs. Ethyl 4-(3-hydroxypropoxy)benzoate
- Hydrogen Bonding: The hydroxypropoxy substituent in Ethyl 4-(3-hydroxypropoxy)benzoate enhances water solubility, whereas the amino group in the target compound may offer intermediate polarity. Both substituents improve compatibility with hydrophilic matrices compared to non-polar analogs .
- Applications: Hydroxypropoxy derivatives are used in cosmetics and pharmaceuticals due to their solubility, while aminopropoxy variants may find use in drug delivery or as crosslinking agents .
Data Table: Key Properties of this compound and Analogs
Research Findings and Implications
- Synthetic Methods : Ethyl 4-substituted benzoates are often synthesized via nucleophilic substitution or iodonium salt-mediated coupling (e.g., Method A in ). The choice of substituent (e.g., acetylphenyl, azabicyclo groups) influences reaction yields and purity .
- Toxicity Considerations: While alkyl benzoates like ethyl and methyl derivatives generally exhibit low acute toxicity (LD50 > 2000 mg/kg in rats), primary amines (as in this compound) may introduce reactivity concerns requiring further toxicological evaluation .
- Material Performance: In resin systems, ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based amines, suggesting that benzoate esters with electron-rich substituents are superior initiators .
Biological Activity
Ethyl 4-(3-aminopropoxy)benzoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anesthetic properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of an ethyl ester group and an aminopropoxy side chain attached to a benzoate moiety. Its chemical structure can be represented as follows:
The compound's structural configuration allows for various interactions with biological targets, which are crucial for its activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Nerve Impulse Conduction: As a potential local anesthetic, it binds to sodium ion channels on nerve membranes, inhibiting sodium ion influx and blocking nerve impulse conduction. This results in localized anesthesia without affecting consciousness.
- Protein Interaction: The amino group facilitates hydrogen bonding and electrostatic interactions with proteins, potentially modulating their activity. The benzoate moiety can stabilize compound-protein complexes through interactions with aromatic residues.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study reported its effectiveness against bacteria such as Bacillus subtilis and Enterobacter species . The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic processes.
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been investigated for anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation. This suggests potential therapeutic applications in treating inflammatory conditions.
Local Anesthetic Activity
This compound is being explored as a local anesthetic. Its structural similarity to established local anesthetics like benzocaine indicates a potential for effective pain relief with reduced toxicity compared to traditional agents .
Comparative Analysis with Similar Compounds
A comparison of this compound with related compounds highlights its unique properties:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Ethyl 4-aminobenzoate | Local anesthetic | Established use in medicine |
| Ethyl 4-(2-aminopropoxy)benzoate | Varies | Different amino group position |
| Ethyl 4-(4-aminopropoxy)benzoate | Potential differences | Structural isomer with distinct activity |
This table illustrates how the positioning of the amino group influences the biological activities of these compounds.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various derivatives of benzoates, including this compound, demonstrated significant antimicrobial activity against a range of bacterial strains. The findings suggested that modifications in the side chain could enhance efficacy against resistant strains .
- Local Anesthetic Evaluation : In experimental models, this compound was assessed alongside other local anesthetics. Results indicated comparable anesthetic effects with a favorable safety profile, making it a candidate for further clinical exploration .
- Anti-inflammatory Research : Preliminary studies indicated that the compound could reduce inflammation markers in vitro, suggesting a mechanism that warrants further investigation in vivo for potential therapeutic applications in chronic inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
